molecular formula C21H21F3N4O2 B2516588 N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide CAS No. 1251566-13-8

N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide

Cat. No.: B2516588
CAS No.: 1251566-13-8
M. Wt: 418.42
InChI Key: IAMCOHOIDSVPJV-UHFFFAOYSA-N
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Description

N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide (CAS 1251566-13-8) is a synthetic small molecule with a molecular formula of C21H21F3N4O2 and a molecular weight of 418.4 g/mol . This compound belongs to the 1,8-naphthyridine class of N-heterocyclic compounds, which are fused systems of two pyridine rings known for a broad spectrum of pharmacological activities . The core 1,8-naphthyridine structure serves as a privileged scaffold in medicinal chemistry, with historical derivatives like nalidixic acid demonstrating the therapeutic potential of this chemical class, particularly as antibacterial agents that inhibit bacterial DNA gyrase . Other 1,8-naphthyridine-3-carboxamide derivatives have been investigated for diverse applications, including antimicrobial , anticancer, and anti-inflammatory activities , as well as for use as antidiabetics . The specific substitution pattern of this compound—featuring a diethylcarboxamide group at the 3-position, a methyl group at the 7-position, and a [3-(trifluoromethoxy)phenyl]amino moiety at the 4-position—confers a unique structure-activity profile worthy of investigation. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for screening in biological assays to explore its potential mechanisms of action and activity against various targets. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

N,N-diethyl-7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O2/c1-4-28(5-2)20(29)17-12-25-19-16(10-9-13(3)26-19)18(17)27-14-7-6-8-15(11-14)30-21(22,23)24/h6-12H,4-5H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMCOHOIDSVPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)OC(F)(F)F)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with nucleic acids or proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound : N,N-Diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide 3: Diethyl carboxamide; 4: 3-(trifluoromethoxy)phenylamino; 7: Methyl ~420 (estimated) Hypothesized Na+/K+-ATPase inhibition
N,N-Diethyl-4-((3-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide 3: Diethyl carboxamide; 4: 3-fluorophenylamino; 7: Methyl ~375 (estimated) Likely reduced potency due to smaller 4-position substituent
1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethyl)benzyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide 1: Ethyl; 3: Trifluoromethylbenzyl carboxamide; 7: Methyl 389.38 Higher lipophilicity due to benzyl group; activity uncharacterized
4-Amino-7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives 4: Amino; 7: Methyl; 3: Carboxylic acid ~250–350 Positive inotropic effects via Na+/K+-ATPase inhibition
N-[3-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 3: Acetylamino phenyl carboxamide; 7: Methyl 364.40 Enhanced hydrogen bonding capacity; uncharacterized activity

Key Observations

Substituent Effects at Position 4: The 3-(trifluoromethoxy)phenylamino group in the target compound provides a larger, more electron-withdrawing substituent compared to the 3-fluorophenylamino group in . This modification likely enhances binding affinity to cardiac ion transporters (e.g., Na+/K+-ATPase) due to increased hydrophobicity and steric bulk . In contrast, 4-amino derivatives (e.g., ) exhibit direct interaction with Na+/K+-ATPase but lack the aryl amino group, reducing selectivity.

Substitution with carboxylic acid () introduces polarity, which may limit bioavailability despite retaining inotropic activity.

Position 1 Modifications: The ethyl group at position 1 in and contrasts with the target compound’s unsubstituted position 1.

Biological Activity

N,N-Diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, characterized by its complex structure that includes a trifluoromethoxy substituent. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C21H21F3N4O2
  • IUPAC Name : this compound
  • Key Functional Groups :
    • Naphthyridine core
    • Trifluoromethoxy group
    • Diethylamino group
    • Carboxamide functionality

The trifluoromethoxy group enhances the compound's solubility and biological activity, making it a candidate for further pharmacological evaluation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of naphthyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound has been tested against human breast cancer cells (MCF7), showing promising IC50 values that indicate strong inhibition of cell proliferation. This suggests its potential as a therapeutic agent in oncology.

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
This compoundContains trifluoromethoxy and diethylamino groupsAnticancer activity
7-Methyl-1,8-naphthyridineSimilar naphthyridine coreAnticancer activity
6-Trifluoromethoxy-2-aminoquinolineContains trifluoromethoxy groupAntimicrobial properties
4-AminoquinolineAmino group on aromatic ringAntimalarial activity

This table illustrates the diversity within the naphthyridine class and highlights how specific substituents can influence biological activities.

The mechanism through which this compound exerts its biological effects is still under investigation. Interaction studies have focused on its binding affinity with various biological targets, employing techniques such as:

  • Molecular Docking Studies : These studies help elucidate the interaction between the compound and its targets at a molecular level.
  • Cell Line Studies : Assessing the compound's effects on different cancer cell lines to determine its efficacy and potential pathways involved in its action.

Case Studies and Research Findings

Several research projects have explored the pharmacological properties of this compound. For example:

  • In Vitro Studies : A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in various cancer models.
  • In Silico Modeling : Computational modeling has been utilized to predict toxicity profiles and metabolic pathways for this compound, indicating a favorable safety profile for further development .

Q & A

Q. How is compound stability assessed under physiological conditions?

  • Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Adjust formulations with antioxidants (e.g., BHT) if oxidation is observed .

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